molecular formula C10H13ClN2 B597096 2-Chloro-4-(piperidin-1-yl)pyridine CAS No. 1209459-54-0

2-Chloro-4-(piperidin-1-yl)pyridine

Cat. No. B597096
CAS RN: 1209459-54-0
M. Wt: 196.678
InChI Key: HWFCCPYJDWCIPA-UHFFFAOYSA-N
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Description

“2-Chloro-4-(piperidin-1-yl)pyridine” is a chemical compound with the CAS Number: 1209459-54-0 . It has a molecular weight of 196.68 . The IUPAC name for this compound is 2-chloro-4-(1-piperidinyl)pyridine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Lafutidine Intermediate : Shen Li (2012) reported the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, a drug used for treating stomach ulcers. The process involved chlorination and condensation steps, achieving an overall yield of about 62% (Shen Li, 2012).

  • Aurora Kinase Inhibition for Cancer Treatment : A study by ロバート ヘンリー,ジェームズ (2006) highlighted the use of a compound structurally related to 2-Chloro-4-(piperidin-1-yl)pyridine as an Aurora kinase inhibitor, potentially useful for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Nucleophilic Substitution Reactions : Guillaume Coppens et al. (2010) studied the nucleophilic substitution reactions of 2- and 4-chloro derivatives of pyridine, including this compound, with piperidine in methanol, suggesting increased solvation and electrostatic interactions (Guillaume Coppens et al., 2010).

  • Synthesis of Crizotinib Intermediate : Steven J. Fussell et al. (2012) described a three-step synthesis of a key intermediate in the synthesis of Crizotinib, a cancer drug, from 4-chloropyridine and piperidine, demonstrating the importance of this compound derivatives in pharmaceutical synthesis (Steven J. Fussell et al., 2012).

  • Chiral Catalyst Synthesis : Tian et al. (2012) developed a method to synthesize chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, potential stereoselective catalysts, using 2-amino-4-piperidinyl pyridine, a related compound (Tian et al., 2012).

Safety and Hazards

The safety information for “2-Chloro-4-(piperidin-1-yl)pyridine” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the exact future directions for “2-Chloro-4-(piperidin-1-yl)pyridine” are not specified in the available resources, piperidines and their derivatives continue to be an area of active research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, indicating their importance in drug design .

properties

IUPAC Name

2-chloro-4-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCCPYJDWCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682454
Record name 2-Chloro-4-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1209459-54-0
Record name 2-Chloro-4-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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